

An In-Depth Technical Guide to the Physicochemical Properties of (-)-Anomalin

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Compound of Interest

Compound Name: (-)-Anomalin (Standard)

Cat. No.: B15559089

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of (-)-Anomalin, a naturally occurring pyranocoumarin. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also furnishes detailed, standardized experimental protocols for the determination of key physicochemical parameters. Furthermore, potential signaling pathways associated with its reported biological activities are discussed and visualized.

Core Physicochemical Properties

(-)-Anomalin is a chiral molecule with established anti-inflammatory and neuroprotective activities. While specific quantitative data for some of its properties are not readily available in the cited literature, the following information has been compiled from various sources.

Property	Data	Source(s)
Molecular Formula	C ₂₄ H ₂₆ O ₇	[1]
Molecular Weight	426.47 g/mol	[1]
Appearance	Solid powder	
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)	
Melting Point	Data not available in searched literature.	
Optical Rotation	Data not available in searched literature.	

Note: The PubChem database contains an entry for "(+)-Anomalin," the enantiomer of the compound of interest. Enantiomers share the same melting point but exhibit optical rotations of equal magnitude and opposite sign.[2]

Experimental Protocols

The following sections detail standardized methodologies for determining the melting point and optical rotation of organic compounds like (-)-Anomalin.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting range of 1-2°C.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. This is determined by heating a small, packed sample of the solid in a capillary tube and observing the temperature range from the first appearance of liquid to the complete liquefaction of the sample.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)

- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Mortar and pestle (if sample is not a fine powder)

Procedure:

- Sample Preparation:
 - Ensure the (-)-Anomalin sample is completely dry.
 - If necessary, finely grind the crystalline sample using a mortar and pestle.
 - Introduce the powdered sample into the open end of a capillary tube to a depth of 2-3 mm.
 - Pack the sample into the sealed end of the tube by tapping the tube gently or by dropping it through a long glass tube onto a hard surface.
- Measurement:
 - Place the capillary tube containing the sample into the heating block of the melting point apparatus.
 - If the approximate melting point is known, heat the block rapidly to about 15-20°C below the expected temperature.
 - Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
 - Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
- Reporting:

- The melting point should be reported as a range of these two temperatures.

Optical Rotation Measurement

Optical rotation is a defining characteristic of chiral molecules like (-)-Anomalin and is measured using a polarimeter. The specific rotation is a standardized value that accounts for concentration and path length.^[3]

Principle: Chiral compounds rotate the plane of plane-polarized light. The angle of this rotation is measured by a polarimeter. The specific rotation is calculated from the observed rotation using the concentration of the solution and the length of the polarimeter cell.^[4]

Apparatus:

- Polarimeter
- Polarimeter cell (sample tube) of a known path length (typically 1 decimeter)
- Volumetric flask
- Analytical balance
- Solvent in which (-)-Anomalin is soluble (e.g., DMSO, Chloroform, or Methanol)

Procedure:

- Solution Preparation:
 - Accurately weigh a sample of (-)-Anomalin.
 - Dissolve the sample in a precise volume of a suitable solvent using a volumetric flask to create a solution of known concentration (c), typically expressed in g/mL.^[3]
- Polarimeter Calibration (Blank Measurement):
 - Fill the polarimeter cell with the pure solvent.
 - Ensure no air bubbles are present in the light path.

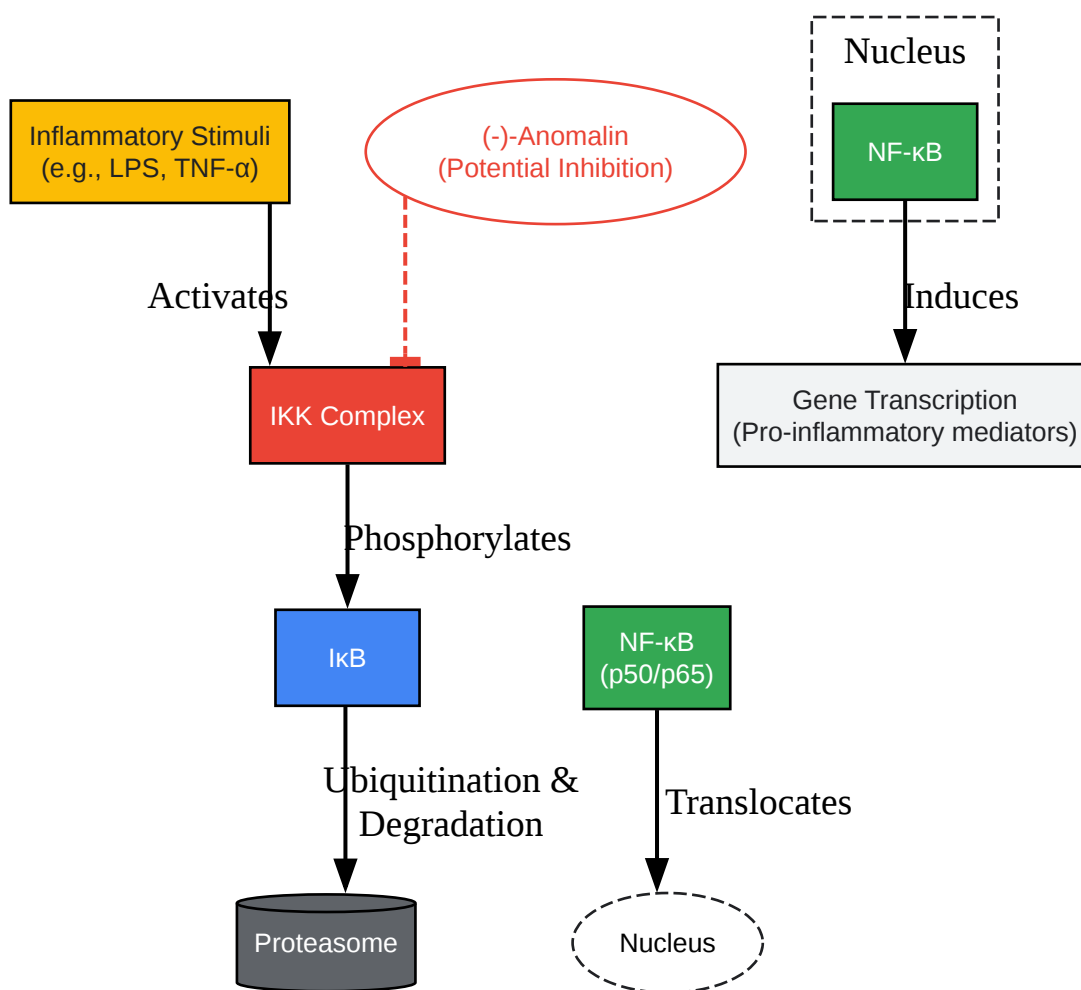
- Place the cell in the polarimeter and take a reading. This is the blank or zero reading.
- Sample Measurement:
 - Rinse the polarimeter cell with the prepared solution of (-)-Anomalin.
 - Fill the cell with the sample solution, again ensuring the absence of air bubbles.
 - Place the filled cell in the polarimeter and measure the observed rotation (α).
- Calculation of Specific Rotation ($[\alpha]$):
 - The specific rotation is calculated using the following formula: $[\alpha]_T^\lambda = \alpha / (l \times c)$ Where:
 - $[\alpha]$ is the specific rotation.
 - T is the temperature in degrees Celsius.
 - λ is the wavelength of the light source (commonly the sodium D-line at 589 nm).
 - α is the observed rotation in degrees.
 - l is the path length of the polarimeter cell in decimeters (dm).
 - c is the concentration of the solution in g/mL.^{[3][4]}

Potential Signaling Pathways

While specific studies detailing the signaling pathways modulated by (-)-Anomalin were not identified in the literature search, its reported anti-inflammatory and neuroprotective effects suggest potential interactions with key cellular signaling cascades known to be involved in these processes. The following pathways are commonly modulated by natural products with similar biological activities.

NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a central regulator of inflammation. Its activation leads to the transcription of pro-inflammatory genes. Many natural anti-inflammatory compounds exert their effects by inhibiting this pathway.^{[5][6]}

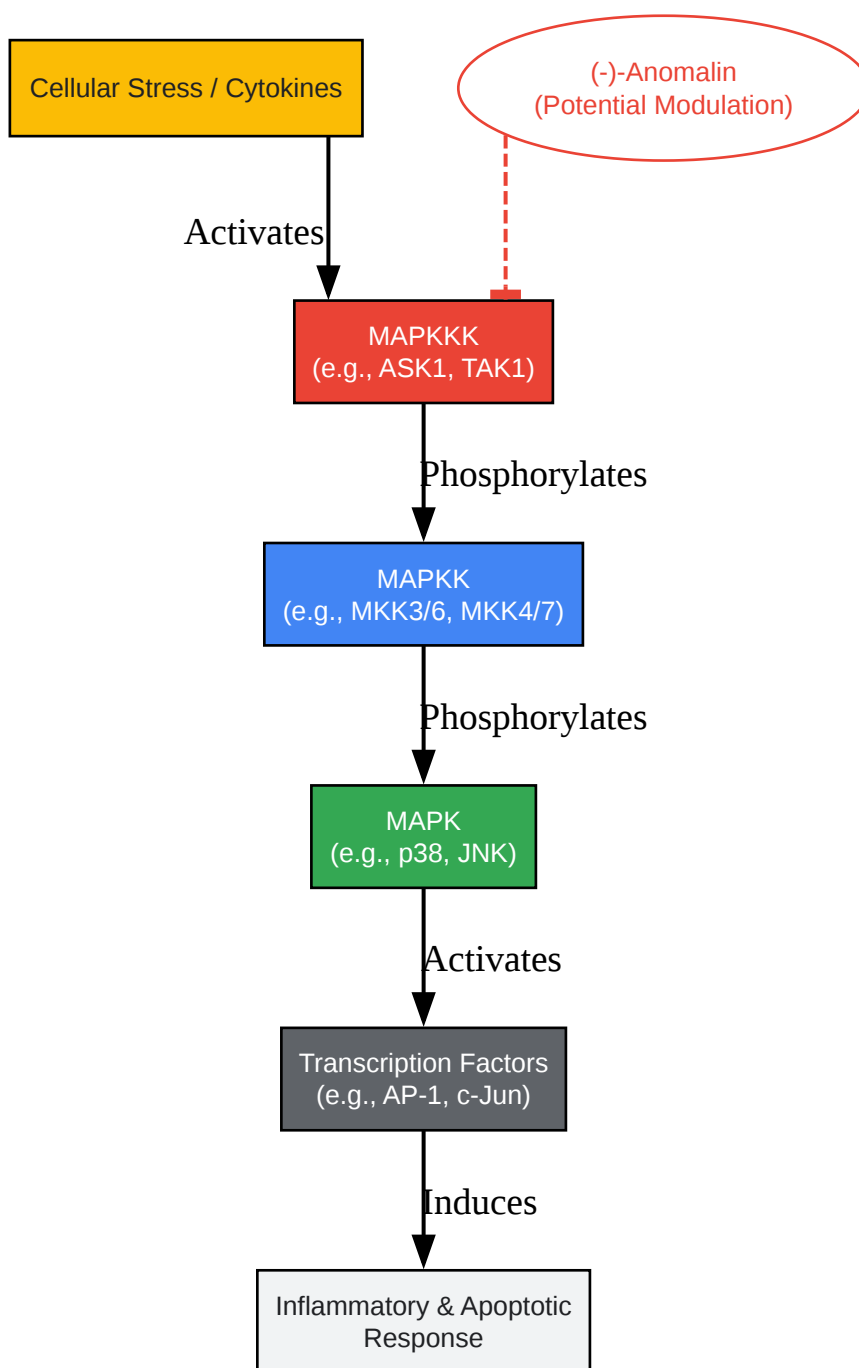


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Potential inhibition of the NF-κB signaling pathway by (-)-Anomalin.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial in regulating cellular processes like inflammation, proliferation, and apoptosis. The p38 and JNK pathways are often activated by stress and inflammatory signals, while the ERK pathway is typically associated with cell growth.^{[7][8]}



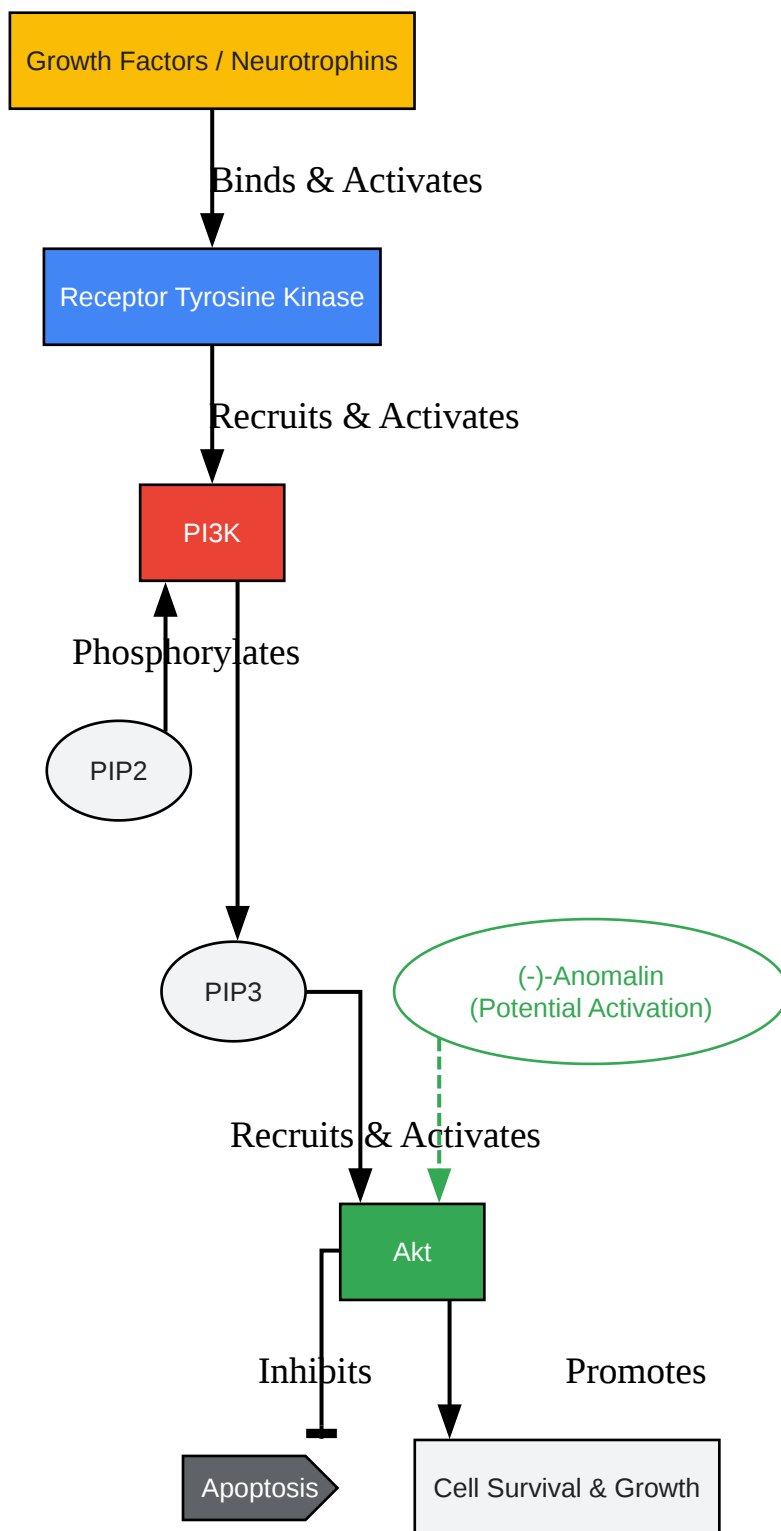
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Potential modulation of the MAPK signaling pathway by (-)-Anomalin.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key signaling route for cell survival and proliferation. In the context of neuroprotection, activation of this pathway can inhibit apoptosis

and promote neuronal survival.[9][10]



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Potential activation of the PI3K/Akt signaling pathway by (-)-Anomalin.

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